molecular formula C20H21N3OS B3037521 4-(1,3-benzothiazol-2-yl)-N-(4-methylphenyl)tetrahydro-1(2H)-pyridinecarboxamide CAS No. 478081-76-4

4-(1,3-benzothiazol-2-yl)-N-(4-methylphenyl)tetrahydro-1(2H)-pyridinecarboxamide

Cat. No.: B3037521
CAS No.: 478081-76-4
M. Wt: 351.5 g/mol
InChI Key: SHWWZAREOZRFLD-UHFFFAOYSA-N
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Description

4-(1,3-benzothiazol-2-yl)-N-(4-methylphenyl)tetrahydro-1(2H)-pyridinecarboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiazole moiety, which is known for its biological activity, and a tetrahydropyridinecarboxamide group, which contributes to its chemical reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-benzothiazol-2-yl)-N-(4-methylphenyl)tetrahydro-1(2H)-pyridinecarboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole ring, which can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions. The tetrahydropyridinecarboxamide moiety is then introduced through a series of nucleophilic substitution reactions, often involving the use of amines and carboxylic acid derivatives.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis. The purification process often involves recrystallization and chromatography techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-benzothiazol-2-yl)-N-(4-methylphenyl)tetrahydro-1(2H)-pyridinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, particularly at the benzothiazole sulfur atom.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, leading to the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups into the aromatic rings.

Scientific Research Applications

4-(1,3-benzothiazol-2-yl)-N-(4-methylphenyl)tetrahydro-1(2H)-pyridinecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(1,3-benzothiazol-2-yl)-N-(4-methylphenyl)tetrahydro-1(2H)-pyridinecarboxamide involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

4-(1,3-benzothiazol-2-yl)-N-(4-methylphenyl)tetrahydro-1(2H)-pyridinecarboxamide can be compared with other benzothiazole derivatives and tetrahydropyridinecarboxamide compounds. Similar compounds include:

    2-(1,3-benzothiazol-2-yl)aniline: Known for its antimicrobial properties.

    4-(1,3-benzothiazol-2-yl)phenol: Investigated for its antioxidant activity.

    N-(4-methylphenyl)-2-pyridinecarboxamide: Explored for its anti-inflammatory effects.

The uniqueness of this compound lies in its combined structural features, which confer a distinct set of chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-(1,3-benzothiazol-2-yl)-N-(4-methylphenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3OS/c1-14-6-8-16(9-7-14)21-20(24)23-12-10-15(11-13-23)19-22-17-4-2-3-5-18(17)25-19/h2-9,15H,10-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHWWZAREOZRFLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001173664
Record name 4-(2-Benzothiazolyl)-N-(4-methylphenyl)-1-piperidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001173664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478081-76-4
Record name 4-(2-Benzothiazolyl)-N-(4-methylphenyl)-1-piperidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478081-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Benzothiazolyl)-N-(4-methylphenyl)-1-piperidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001173664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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